2,3-Dibromo-3-(2-bromophenyl)propionic acid 2,3-Dibromo-3-(2-bromophenyl)propionic acid
Brand Name: Vulcanchem
CAS No.: 246876-04-0
VCID: VC20770342
InChI: InChI=1S/C9H7Br3O2/c10-6-4-2-1-3-5(6)7(11)8(12)9(13)14/h1-4,7-8H,(H,13,14)
SMILES: C1=CC=C(C(=C1)C(C(C(=O)O)Br)Br)Br
Molecular Formula: C9H7Br3O2
Molecular Weight: 386.86 g/mol

2,3-Dibromo-3-(2-bromophenyl)propionic acid

CAS No.: 246876-04-0

Cat. No.: VC20770342

Molecular Formula: C9H7Br3O2

Molecular Weight: 386.86 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dibromo-3-(2-bromophenyl)propionic acid - 246876-04-0

Specification

CAS No. 246876-04-0
Molecular Formula C9H7Br3O2
Molecular Weight 386.86 g/mol
IUPAC Name 2,3-dibromo-3-(2-bromophenyl)propanoic acid
Standard InChI InChI=1S/C9H7Br3O2/c10-6-4-2-1-3-5(6)7(11)8(12)9(13)14/h1-4,7-8H,(H,13,14)
Standard InChI Key IOATZQRJTIURPY-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(C(C(=O)O)Br)Br)Br
Canonical SMILES C1=CC=C(C(=C1)C(C(C(=O)O)Br)Br)Br

Introduction

Overview of 2,3-Dibromo-3-(2-bromophenyl)propionic Acid

2,3-Dibromo-3-(2-bromophenyl)propionic acid is a brominated aromatic compound with the molecular formula C9H7Br3O2C_9H_7Br_3O_2
and a molecular weight of 386.86 g/mol. This compound features two bromine atoms on the propionic acid moiety and an additional bromine atom on the phenyl ring, making it notable for its unique structural characteristics and potential applications in medicinal chemistry and material science.

Synthesis Methods

The synthesis of 2,3-dibromo-3-(2-bromophenyl)propionic acid can be achieved through various methods:

  • Bromination of 3-phenylpropionic acid: This method utilizes bromine (Br₂) in a solvent such as acetic acid or dichloromethane to introduce bromine atoms into the structure.

  • Industrial Production: In industrial settings, the synthesis is scaled up with careful control of reaction parameters such as temperature and concentration to maximize yield and purity.

Chemical Reactions

This compound is versatile in organic synthesis and can undergo several types of reactions:

  • Substitution Reactions: The bromine atoms can be replaced by other functional groups using nucleophilic reagents.

  • Reduction Reactions: It can be reduced to form derivatives of 3-phenylpropionic acid.

  • Oxidation Reactions: Oxidation may lead to the formation of carboxylic acids and other oxidized products.

Common Reagents and Conditions

Reaction TypeCommon Reagents
SubstitutionSodium hydroxide (NaOH), Potassium carbonate (K₂CO₃)
ReductionLithium aluminum hydride (LiAlH₄), Hydrogen gas (H₂)
OxidationPotassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

Biological Activity

Research indicates that 2,3-dibromo-3-(2-bromophenyl)propionic acid exhibits various biological activities:

Activity TypeStudy TypeFindings
AnticancerIn VitroDose-dependent inhibition of MCF-7 and PC-3 cancer cell lines
Anti-inflammatoryIn VivoSignificant reduction in inflammation markers
NeuroprotectiveIn VivoProtection against oxidative stress
Protein InteractionBinding StudiesStable complexes formed with serum albumin

Mechanism of Action

The mechanism of action for this compound involves its interaction with molecular targets such as enzymes and proteins. The presence of bromine atoms allows for covalent bonding with nucleophilic sites on proteins, which can lead to inhibition or modification of protein function.

Comparison with Similar Compounds

Comparative analysis with similar compounds highlights the uniqueness of 2,3-dibromo-3-(2-bromophenyl)propionic acid:

Compound NameStructural Features
2,3-Dibromopropionic AcidLacks the phenyl group; simpler structure
3-Bromo-2-(bromomethyl)propionic AcidContains a bromomethyl group instead of a bromophenyl group
Ethyl 2,3-dibromopropionateAn ester derivative with a similar bromination pattern

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